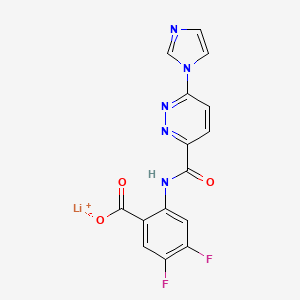

SR-717 lithium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

SR-717 lithium is an agonist of the stimulator of interferon genes (STING) and is used for treating cancer . It functions as a direct cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) mimetic that induces the same “closed” conformation of STING . It demonstrates broad interspecies and interallelic specificity .

Synthesis Analysis

The development of SR-717 involved a cGAS–STING pathway-targeted cell-based screen of 100,000 commercially available, structurally diverse drug-like small molecules . This led to the identification of a non-nucleotide STING agonist, named SR-717 .

Molecular Structure Analysis

The cocrystal structure of SR-717 bound to human STING revealed that SR-717 functions as a direct mimetic of the natural STING ligand cGAMP . This induces the same closed conformation of STING .

Applications De Recherche Scientifique

- Efficacy : In mouse models of metastatic melanoma, SR-717 displayed greater efficacy than anti-PD1 or anti-PDL1 antibody therapy. It also inhibited tumor growth and prolonged survival .

- It facilitated antigen cross-priming and induced clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner .

- This compound could pharmacologically activate the STING immune pathway through oral delivery, potentially improving patient compliance .

- This structural insight helps understand SR-717’s mechanism of action and its favorable pharmacokinetic properties .

Cancer Immunotherapy Enhancement

Antitumor Activity

Long-Term Antitumor Immunity

Oral Administration Potential

Crystal Structure Insights

Tumor Microenvironment Adaptation

Mécanisme D'action

Target of Action

SR-717, also known as SR-717 lithium or Lithium 2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)-4,5-difluorobenzoate, primarily targets the STING (Stimulator of Interferon Genes) protein . STING is a signaling molecule associated with the endoplasmic reticulum and plays a critical role in innate immunity, antitumor immunity, and microbiome homeostasis .

Mode of Action

SR-717 functions as a direct mimetic of the natural STING ligand cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), inducing the same “closed” activation conformation of STING . This interaction between SR-717 and STING leads to the activation of immune cells and facilitates antigen cross-priming .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, SR-717 has demonstrated favorable pharmacokinetic properties in wild-type mice . It was observed to induce IFNβ dose-dependently following intraperitoneal administration .

Result of Action

The action of SR-717 results in the activation of CD8+ T cells, natural killer cells, and dendritic cells within tumors and draining lymph nodes (dLNs) . It also induces the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner .

Safety and Hazards

Propriétés

IUPAC Name |

lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSAJRWPLSVEHJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2LiN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SR-717 lithium | |

Q & A

Q1: What is SR-717 and what is its mechanism of action?

A1: SR-717 is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , ] It mimics the natural STING ligand, cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), binding to STING and inducing a "closed" conformation similar to cGAMP. [, , ] This activation of STING triggers a downstream signaling cascade, ultimately leading to the production of type I interferons and other cytokines, which are crucial for mounting an immune response against tumors. [, , ]

Q2: What are the potential therapeutic applications of SR-717?

A2: SR-717 has demonstrated promising antitumor activity in preclinical studies. [, , ] It promotes the activation of various immune cells, including CD8+ T cells, natural killer cells, and dendritic cells, within the tumor microenvironment. [, ] This immune activation facilitates antigen cross-priming and enhances antitumor immunity, potentially leading to tumor regression. [, ]

Q3: How does the structure of SR-717 contribute to its activity?

A3: While the exact structural details of SR-717 haven't been publicly disclosed in these papers, research suggests that modifications to the bipyridazine core structure, a key feature in SR-717 analogs, can significantly impact its activity. [] These modifications influence its binding affinity for STING, influencing its potency and selectivity for different STING alleles. []

Q4: Are there any known resistance mechanisms to SR-717?

A4: Although specific resistance mechanisms to SR-717 are not extensively detailed in the provided research, it is known that tumor cells can develop resistance to STING agonists. Further investigation is needed to understand the potential for resistance to SR-717 and explore strategies to overcome it.

Q5: How is SR-717 delivered and what is its pharmacokinetic profile?

A5: SR-717 can be administered orally, a significant advantage over other STING agonists requiring intratumoral administration. [] Studies indicate that SR-717 displays favorable pharmacokinetic properties, but further research is needed to fully characterize its absorption, distribution, metabolism, and excretion. []

Q6: What are the ongoing efforts to improve SR-717 delivery and efficacy?

A6: Researchers are actively exploring innovative drug delivery systems to enhance the therapeutic efficacy of SR-717. One promising approach involves encapsulating SR-717 in nanoparticles coated with cholesterol-deficient T cell membranes. [] These nanoparticles exhibit reduced clearance by phagocytes in the bloodstream while maintaining their tumor-targeting efficiency. [] This strategy has shown promising results in preclinical melanoma models, demonstrating enhanced tumor delivery and superior antitumor responses when combined with photothermal therapy. []

Q7: What is the role of the cGAS-STING pathway in inflammatory diseases, and how does SR-717 modulate this pathway?

A7: The cGAS-STING pathway, which SR-717 activates, plays a significant role in the inflammatory response. [, , ] Studies have shown that SR-717 can exacerbate inflammation in models of acute lung injury [] and periodontitis. [] Conversely, inhibiting the cGAS-STING pathway with specific inhibitors can mitigate inflammation and tissue damage. [, , ] These findings highlight the potential of modulating the cGAS-STING pathway, using molecules like SR-717, for therapeutic intervention in inflammatory diseases.

Q8: What are the safety and toxicity profiles of SR-717?

A8: While SR-717 has shown promising antitumor activity, its safety and toxicity profiles require further investigation. Researchers are actively exploring the potential for adverse effects and long-term consequences associated with SR-717 treatment.

Q9: How can light be used to control the activity of SR-717?

A9: Research has shown the development of a light-activated version of SR-717. [] By incorporating a photocaged group into the SR-717 structure, its ability to bind to STING is blocked. Upon exposure to light, the photocaged group is removed, allowing SR-717 to interact with STING and activate the pathway. This light-activated approach offers a potential avenue for achieving localized and controlled activation of STING, thereby minimizing potential systemic side effects. []

Q10: What is the significance of crystallographic studies in understanding SR-717's interaction with STING?

A10: Crystallographic studies have provided valuable insights into the molecular interactions between SR-717 and the STING protein. [, ] By obtaining high-resolution structures of SR-717 bound to human and mouse STING proteins, researchers can visualize the specific amino acid residues involved in ligand binding and the conformational changes induced upon binding. [, ] This structural information is crucial for understanding the mechanism of action of SR-717 and for designing next-generation STING agonists with improved potency and selectivity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/no-structure.png)

![1-Cyclohexyl-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2495323.png)

![Methyl 2-[chlorosulfonyl(methyl)amino]acetate](/img/structure/B2495327.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2495328.png)

![N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2495331.png)

![[4-(Imidazol-1-yl)methyl]benzylamine 2HCl](/img/structure/B2495337.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2495339.png)

![2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2495342.png)